molecular formula C8H12N2O2S B1341286 2-amino-N-phenylethanesulfonamide CAS No. 25840-61-3

2-amino-N-phenylethanesulfonamide

Cat. No.: B1341286
CAS No.: 25840-61-3
M. Wt: 200.26 g/mol
InChI Key: AMJWROHRKLMFBB-UHFFFAOYSA-N
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Description

2-Amino-N-phenylethanesulfonamide is an organic compound with the molecular formula C(_8)H(_12)N(_2)O(_2)S It is characterized by the presence of an amino group, a phenyl group, and a sulfonamide group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-phenylethanesulfonamide typically involves the reaction of phenylamine (aniline) with ethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Step 1: Formation of Ethanamide Intermediate

    • Aniline reacts with ethanesulfonyl chloride to form N-phenylethanesulfonamide.
    • Reaction conditions: Room temperature, aqueous medium, and a base (e.g., NaOH).
  • Step 2: Amination

    • The N-phenylethanesulfonamide intermediate is then treated with ammonia or an amine source to introduce the amino group, yielding this compound.
    • Reaction conditions: Elevated temperature, typically around 50-70°C, in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: To ensure consistent product quality and yield.

    Purification Steps: Including recrystallization and filtration to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-phenylethanesulfonamide undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    • Common reagents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
  • Reduction: The sulfonamide group can be reduced to form corresponding amines.

    • Common reagents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
  • Substitution: The amino group can participate in nucleophilic substitution reactions.

    • Common reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Primary amines.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-N-phenylethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-N-phenylethanesulfonamide exerts its effects is primarily through its interaction with biological molecules:

    Molecular Targets: Enzymes and proteins that have active sites compatible with the sulfonamide group.

    Pathways Involved: Inhibition of enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

2-Amino-N-phenylethanesulfonamide can be compared with other sulfonamide derivatives:

    Sulfanilamide: A simpler sulfonamide with a similar structure but lacking the ethane backbone.

    N-Phenylethanesulfonamide: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-Aminoethanesulfonamide: Lacks the phenyl group, affecting its biological activity and solubility.

Uniqueness:

  • The combination of the amino, phenyl, and sulfonamide groups in this compound provides a unique set of chemical properties, making it versatile for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

2-amino-N-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c9-6-7-13(11,12)10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJWROHRKLMFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588426
Record name 2-Amino-N-phenylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25840-61-3
Record name 2-Amino-N-phenylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-phenylethane-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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